Methyl 4-hydroxypyrrolidine-2-carboxylate
Overview
Description
“Methyl 4-hydroxypyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by its IUPAC name, methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate . The compound has a molecular weight of 145.16 .
Synthesis Analysis
The synthesis of “Methyl 4-hydroxypyrrolidine-2-carboxylate” and its derivatives has been reported in the literature . For instance, one study described the synthesis of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxypyrrolidine-2-carboxylate” is 1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The pyrrolidine ring in “Methyl 4-hydroxypyrrolidine-2-carboxylate” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“Methyl 4-hydroxypyrrolidine-2-carboxylate” is a solid at room temperature . It has a melting point range of 160-164 degrees Celsius . The compound is typically stored at ambient temperature .Scientific Research Applications
Asymmetric Catalysis
Methyl 4-hydroxypyrrolidine-2-carboxylate derivatives are used in asymmetric Michael additions of ketones to nitroalkenes. These derivatives, being part of the L-series of natural amino acids, have shown efficiency in catalyzing asymmetric reactions, although with enantioselectivity opposite to that obtained with L-proline (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthon Preparation in Medicinal Chemistry
N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from derivatives of methyl 4-hydroxypyrrolidine-2-carboxylate, are valuable synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors. These compounds are used to create a range of intermediates, including 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, showcasing their versatility in drug synthesis (Singh & Umemoto, 2011).
Heterocycle Construction
Methyl 4-hydroxypyrrolidine-2-carboxylate is involved in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. This process involves a two-step synthesis from N-protected α-amino acids, producing enaminones that are pivotal for creating functionalized heterocycles (Grošelj et al., 2013).
GABA-Uptake Inhibitors
4-Hydroxypyrrolidine-2-carboxylic acid derivatives, synthesized from methyl 4-hydroxypyrrolidine-2-carboxylate, have been evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. These compounds show significant potency in inhibiting these proteins, highlighting their potential therapeutic applications in neurological disorders (Zhao, Hoesl, Hoefner, & Wanner, 2005).
Catalytic Applications in Organic Synthesis
Methyl 4-hydroxypyrrolidine-2-carboxylate derivatives serve as catalysts in various organic reactions. For instance, their use in the Biginelli reaction demonstrates their ability to influence the rate and selectivity of chemical transformations. The conformational dynamics of these catalysts can be studied using computational simulations and NMR experiments, offering insights into their role in catalysis (Borodina et al., 2021).
Safety And Hazards
“Methyl 4-hydroxypyrrolidine-2-carboxylate” is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Future Directions
The pyrrolidine ring in “Methyl 4-hydroxypyrrolidine-2-carboxylate” offers a promising scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship of the studied compounds .
properties
IUPAC Name |
methyl 4-hydroxypyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307311 | |
Record name | 4-Hydroxyproline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypyrrolidine-2-carboxylate | |
CAS RN |
217184-95-7 | |
Record name | 4-Hydroxyproline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217184-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyproline methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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